molecular formula C28H22FN3O B4136082 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone

Cat. No. B4136082
M. Wt: 435.5 g/mol
InChI Key: ILSIMNOPXWJUON-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied. In

Scientific Research Applications

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone has been studied for its potential applications in various fields of scientific research. One of the areas of interest is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone has been studied in detail. It has been found that this compound acts as an inhibitor of the protein kinase CK2. CK2 is a protein kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. Inhibition of CK2 by 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone leads to the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to induce apoptosis in cancer cells. In addition, this compound has been found to have anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone has several advantages for lab experiments. It is a potent inhibitor of CK2, which makes it a useful tool for studying the role of CK2 in various cellular processes. It also has anticancer properties, which makes it a potential candidate for the development of new anticancer drugs. However, there are also some limitations to using this compound in lab experiments. It is a relatively new compound, and its toxicity and pharmacokinetics have not been fully studied.

Future Directions

There are several future directions for the study of 4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone. One direction is to further study its mechanism of action and its potential use in the treatment of cancer and other diseases. Another direction is to study its toxicity and pharmacokinetics in more detail. This will help to determine its potential use as a drug candidate. Additionally, the synthesis of analogs of this compound could lead to the development of more potent and selective inhibitors of CK2.

properties

IUPAC Name

4-[1-[(2-fluorophenyl)methyl]benzimidazol-2-yl]-1-naphthalen-1-ylpyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H22FN3O/c29-23-12-4-2-9-20(23)17-32-26-14-6-5-13-24(26)30-28(32)21-16-27(33)31(18-21)25-15-7-10-19-8-1-3-11-22(19)25/h1-15,21H,16-18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSIMNOPXWJUON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC3=CC=CC=C32)C4=NC5=CC=CC=C5N4CC6=CC=CC=C6F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H22FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone
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4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone
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4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone
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4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone
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4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone
Reactant of Route 6
4-[1-(2-fluorobenzyl)-1H-benzimidazol-2-yl]-1-(1-naphthyl)-2-pyrrolidinone

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